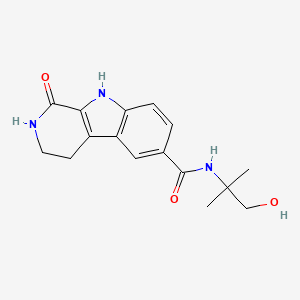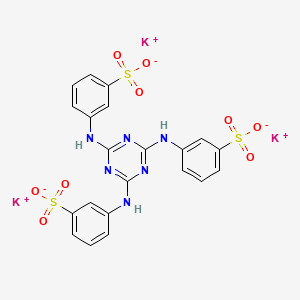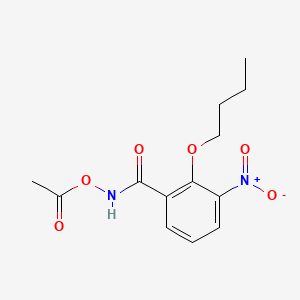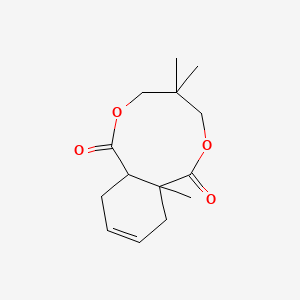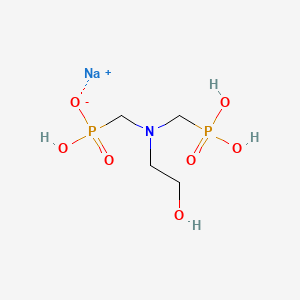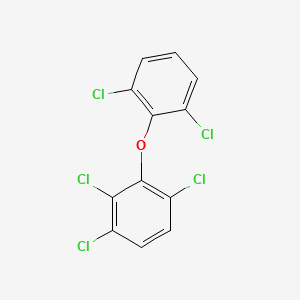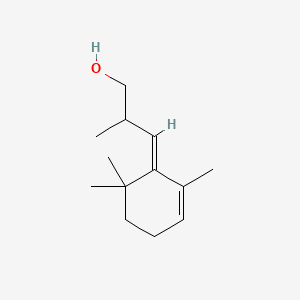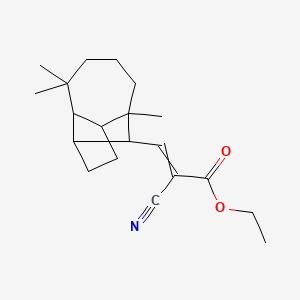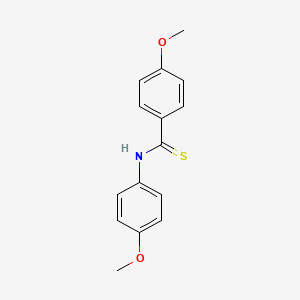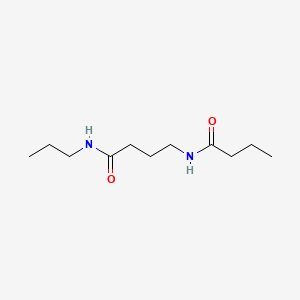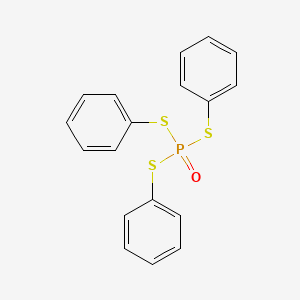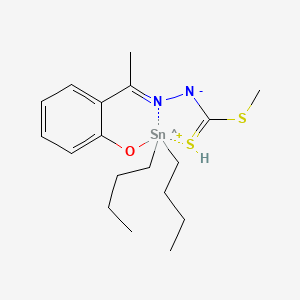
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- is a complex organotin compound derived from Schiff base ligands. Schiff bases are known for their versatility in coordination chemistry, forming stable complexes with various metals. This particular compound features a dibutyltin moiety coordinated to a hydrazinecarbodithioate ligand, which includes a 2-hydroxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- typically involves the reaction of dibutyltin dichloride with the Schiff base ligand. The Schiff base ligand is prepared by condensing thiourea with ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Substitution: The dibutyltin moiety can undergo substitution reactions with other ligands, altering the coordination environment around the tin center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of tin, while substitution reactions can result in new organotin complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of tin.
Wirkmechanismus
The mechanism of action of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- involves its ability to form stable complexes with various biological molecules. The compound’s tridentate ligand allows it to interact with multiple coordination sites on target molecules, leading to its biological activity. Molecular docking studies have shown that the compound can intercalate with DNA, disrupting its function and leading to cell death in tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)thiourea): This compound is similar in structure but lacks the carbodithioate group.
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)-: Another similar compound with slight variations in the ligand structure.
Uniqueness
The uniqueness of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- lies in its specific ligand structure, which provides a unique coordination environment for the tin center. This results in distinct chemical and biological properties compared to other organotin compounds.
Eigenschaften
CAS-Nummer |
84605-79-8 |
|---|---|
Molekularformel |
C18H29N2OS2Sn |
Molekulargewicht |
472.3 g/mol |
InChI |
InChI=1S/C10H12N2OS2.2C4H9.Sn/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13;2*1-3-4-2;/h3-6H,1-2H3,(H2,11,12,13,14);2*1,3-4H2,2H3;/q;;;+1/p-1 |
InChI-Schlüssel |
ZECDHNKOXWABSK-UHFFFAOYSA-M |
Isomerische SMILES |
CCCC[Sn](CCCC)OC1=CC=CC=C1/C(=N/[N-]C(=[SH+])SC)/C |
Kanonische SMILES |
CCCC[Sn](CCCC)OC1=CC=CC=C1C(=N[N-]C(=[SH+])SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


